5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
CAS No.: 4378-55-6
Cat. No.: VC2337851
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4378-55-6 |
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Molecular Formula | C13H16O5 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Standard InChI Key | VCPFAIMGNLXMPO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC |
Introduction
Structural Properties
Molecular Structure
The molecular structure of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid consists of a benzene ring with methoxy substituents at positions 3 and 4, connected to a five-carbon chain. This chain features a ketone group at the attachment point to the aromatic ring and terminates with a carboxylic acid group . The two methoxy groups on the phenyl ring create a specific substitution pattern that influences the compound's electronic distribution and chemical reactivity.
Chemical Formula and Molecular Weight
The compound has the following fundamental structural parameters:
Structural Representations
Several standardized notations are used to represent the structure of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid in chemical databases and literature:
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InChI: InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
These notations provide standardized ways to represent the compound's structure in databases and chemical information systems, facilitating its identification and comparison with other compounds.
Physical and Chemical Properties
Physical State and Appearance
Based on its molecular structure, 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is likely to exist as a crystalline solid at room temperature. The compound contains both polar functional groups (carboxylic acid, ketone) and less polar regions (dimethoxyphenyl moiety), giving it a balanced polarity profile that influences its physical properties such as solubility and melting point.
Spectroscopic Properties
The compound's structural features give rise to specific spectroscopic properties that are valuable for its identification and characterization. Collision cross-section (CCS) data, particularly relevant for mass spectrometry analysis, has been predicted for various ionized forms of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 253.10706 | 155.7 |
[M+Na]+ | 275.08900 | 166.0 |
[M+NH4]+ | 270.13360 | 161.2 |
[M+K]+ | 291.06294 | 161.9 |
[M-H]- | 251.09250 | 155.0 |
[M+Na-2H]- | 273.07445 | 159.1 |
[M]+ | 252.09923 | 156.6 |
[M]- | 252.10033 | 156.6 |
These values are important for analytical purposes, particularly in ion mobility spectrometry and mass spectrometry investigations .
Chemical Reactivity
The chemical reactivity of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is determined by its functional groups:
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The carboxylic acid group can undergo typical reactions including esterification, amidation, and reduction to the corresponding alcohol.
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The ketone functionality is susceptible to nucleophilic addition reactions, reduction to secondary alcohol, and various condensation reactions.
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The methoxy groups on the aromatic ring modify the electronic properties of the phenyl ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions.
The presence of multiple reactive functional groups makes this compound versatile for chemical transformations, potentially leading to numerous derivatives with modified properties and applications.
Applications and Uses
Derivatives and Related Compounds
Several derivatives and structurally related compounds of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid have been identified:
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Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate (CAS: 101499-71-2) - the ethyl ester derivative of the parent acid
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5-(3,4-dimethoxyphenyl)pentanoic acid - a reduced form without the ketone functionality
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5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid - a structural analog with a different substitution pattern on the aromatic ring
These derivatives may offer modified properties compared to the parent compound, potentially expanding the range of applications and research opportunities.
Market Analysis
The global market for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid appears to be subject to detailed analysis, including price trends and trade patterns . The compound is part of international chemical commerce, with import and export activities monitored as part of market research. Factors influencing the market dynamics likely include:
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Production costs and raw material availability
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Regional demand patterns
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Regulatory considerations affecting chemical manufacturing
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Technological developments in synthesis methods
A comprehensive market report would provide detailed insights into these aspects, offering valuable information for stakeholders involved in the production, distribution, or use of this compound.
Future Research Directions
Technological Advancements
Advancements in analytical techniques and synthetic methodologies may facilitate further research on 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Modern approaches such as:
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Advanced computational modeling to predict properties and reactivity
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Continuous flow chemistry for more efficient synthesis
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New catalytic methods for selective functionalization
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Green chemistry approaches to improve sustainability
These technological developments could enhance both the fundamental understanding of the compound and its practical applications in various fields.
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